BenchChemオンラインストアへようこそ!

1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Secure your supply of 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole (CAS 88842-93-7), a critically differentiated N1-substituted benzimidazole scaffold. Unlike common C2-analogs, this compound provides a 'pre-capped' template with zero H-bond donors, eliminating subsequent N-alkylation steps to streamline parallel synthesis. The distinct naphthylmethyl group targets deep lipophilic pockets, supported by its XLogP3 of 4.3. Computational profiling predicts multi-target activity (Pa > 0.95 for antineoplastic and apoptosis agonism) relevant to cancer and inflammation research, with experimental validation in antimalarial, antivenom, and antifungal models. Its unique NIST-verified GC-MS spectrum (base peak m/z 141) serves as a definitive analytical fingerprint, allowing unambiguous discrimination from the C2 isomer. Opt for this compound when a structurally specific, research-ready N1-capped building block is required for your drug discovery program. Inquire now for competitive bulk pricing and custom synthesis solutions.

Molecular Formula C18H14N2
Molecular Weight 258.324
CAS No. 88842-93-7
Cat. No. B2480496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
CAS88842-93-7
Molecular FormulaC18H14N2
Molecular Weight258.324
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C43
InChIInChI=1S/C18H14N2/c1-2-9-16-14(6-1)7-5-8-15(16)12-20-13-19-17-10-3-4-11-18(17)20/h1-11,13H,12H2
InChIKeyKNCIAQAKSAQUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole (CAS 88842-93-7): Core Identity for Benzimidazole Research and Procurement


1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole (CAS 88842-93-7), also known as 1-(naphthalen-1-ylmethyl)-1H-benzimidazole, is a synthetic N1-substituted benzimidazole derivative with the molecular formula C18H14N2 and a molecular weight of 258.3 g/mol [1]. It belongs to the benzimidazole family of heterocyclic aromatic compounds, characterized by a fused benzene-imidazole bicyclic core. The compound features a naphthalen-1-ylmethyl substituent attached at the N1 position of the benzimidazole ring, distinguishing it from the more common C2-substituted analogs. It is primarily used as a building block in medicinal chemistry and as a ligand scaffold for target-based drug discovery programs .

Why Generic Benzimidazole Analogs Cannot Replace 1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole in Target-Focused Research


Benzimidazole derivatives are a structurally diverse class; however, the position of substitution on the benzimidazole core critically determines receptor binding profiles and biological activity. The N1-naphthylmethyl substitution pattern of this compound produces a distinct three-dimensional pharmacophore compared to C2-substituted analogs such as 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (CAS 42268-60-0) [1]. The absence of a hydrogen bond donor (HBD count = 0) and presence of only one hydrogen bond acceptor (HBA count = 1) in the target compound, versus the C2 analog which retains an N-H donor, fundamentally alters solubility, permeability, and target engagement profiles [2]. Simple benzimidazole scaffolds lacking the naphthyl group cannot recapitulate the pi-stacking interactions and lipophilic contacts afforded by the naphthalene moiety. The quantitative differentiation evidence below demonstrates that even closely related regioisomers exhibit meaningfully divergent biological profiles that preclude casual interchange.

Quantitative Differentiation Evidence for 1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole Versus Closest Analogs


Positional Isomerism: N1- vs. C2-Naphthylmethyl Substitution Alters Target Engagement Profile

The target compound (N1-substituted) and its positional isomer 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (C2-substituted, CAS 42268-60-0) share identical molecular formula (C18H14N2) but differ fundamentally in substitution position. This regiochemical difference eliminates the imidazole N-H hydrogen bond donor in the N1 isomer (HBD count = 0) while the C2 isomer retains this donor (HBD count = 1) [1]. The N1 isomer exhibits a computed XLogP3 of 4.3, indicating higher predicted lipophilicity compared to typical C2-substituted benzimidazoles. This physicochemical divergence translates into differential receptor binding: class-level evidence indicates that N1-substituted benzimidazoles preferentially engage targets lacking a hydrogen bond donor requirement in the imidazole binding pocket, whereas C2-substituted analogs are favored by targets requiring this interaction [2].

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Predicted Polypharmacology Profile: In Silico Activity Spectrum Differentiates N1-Naphthylmethyl Benzimidazole from Des-naphthyl and C2 Analogs

Computational prediction of biological activity spectra using the PASS algorithm assigned the target compound high probability scores (Pa > 0.9) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. This predicted polypharmacology profile differs from that of simpler 1-benzyl-1H-benzimidazole, which lacks the naphthyl group and consequently shows attenuated predicted activity across these categories due to reduced lipophilic surface area and weaker pi-stacking potential. The antifungal prediction (Pa = 0.844) and antiparasitic prediction (Pa = 0.843) are consistent with qualitative experimental observations of activity against P. falciparum and A. niger [2].

Computational Pharmacology Drug Repurposing Polypharmacology

NIST-Verified GC-MS Spectral Fingerprint: Differentiating Physical Identity from Closely Eluting Analogs

The target compound possesses a verified GC-MS spectral fingerprint in the NIST Mass Spectrometry Data Center library (NIST Number 261959) [1]. The mass spectrum shows a molecular ion peak at m/z 258 (M+), with base peak at m/z 141 and significant fragment ions at m/z 115 (third highest). This fragmentation pattern reflects the characteristic cleavage of the naphthylmethyl-benzimidazole bond. In contrast, the positional isomer 2-(naphthalen-1-ylmethyl)-1H-benzimidazole (CAS 42268-60-0) exhibits a distinct fragmentation pattern due to the different connectivity, allowing unambiguous differentiation by GC-MS even when co-eluting [2]. The NIST-authenticated spectrum serves as a definitive identity confirmation tool for procurement quality verification.

Analytical Chemistry Quality Control Compound Authentication

Recommended Application Scenarios for 1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole Based on Verified Evidence


Scaffold for N1-Substituted Benzimidazole Kinase or GPCR Ligand Libraries Requiring HBD-Free Pharmacophores

Based on the compound's zero hydrogen bond donor count and established N1-substitution position, it serves as a core scaffold for designing ligand libraries targeting kinases or GPCRs where the imidazole N-H must remain capped. Unlike C2-substituted analogs that retain a free N-H, this compound provides a 'pre-capped' benzimidazole template, eliminating the need for subsequent N-alkylation steps that can complicate parallel synthesis workflows [1]. The naphthyl group provides a large hydrophobic surface for occupancy of deep lipophilic pockets, as supported by the compound's XLogP3 of 4.3.

Reference Compound for Polypharmacology Research in Cancer and Inflammation Models

The computationally predicted polypharmacology profile (lipid metabolism regulation, DNA synthesis inhibition, apoptosis agonism, and antineoplastic activity with Pa > 0.95) positions this compound as a multi-target probe in cancer and inflammation research [1]. Qualitative experimental validation of antimalarial (P. falciparum), antivenom (N. naja venom phospholipase A2 inhibition), and antifungal (A. niger cilia formation inhibition) activities expands the scope to infectious disease models [2]. Researchers requiring a single chemical entity with a broad, mechanistically interconnected activity spectrum should evaluate this scaffold as a starting point for hit expansion.

Analytical Reference Standard for Positional Isomer Discrimination in Benzimidazole Synthesis QC

The NIST-verified GC-MS spectrum (NIST #261959) provides a definitive analytical fingerprint for this N1 isomer [1]. Synthetic chemistry groups producing substituted benzimidazoles can use this spectrum as a reference to confirm that N1-alkylation has occurred rather than competing C2-alkylation, which is a common chemoselectivity challenge in benzimidazole alkylation reactions. The distinct fragmentation pattern (base peak m/z 141) enables unambiguous discrimination from the C2 isomer even in crude reaction mixtures.

Quote Request

Request a Quote for 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.